molecular formula C13H12N2O B13015704 4-Methyl-6-(phenylamino)nicotinaldehyde

4-Methyl-6-(phenylamino)nicotinaldehyde

Katalognummer: B13015704
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: ZECNFHVNZMYGGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-6-(phenylamino)nicotinaldehyde is an organic compound with the molecular formula C13H12N2O It is a derivative of nicotinaldehyde, where the 6-position on the pyridine ring is substituted with a phenylamino group and the 4-position is substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinaldehyde as the core structure.

    Substitution Reaction: The 6-position on the pyridine ring is substituted with a phenylamino group through a nucleophilic aromatic substitution reaction.

    Methylation: The 4-position is then methylated using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-6-(phenylamino)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylamino group can participate in electrophilic substitution reactions, introducing different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 4-Methyl-6-(phenylamino)nicotinic acid.

    Reduction: 4-Methyl-6-(phenylamino)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-6-(phenylamino)nicotinaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-6-(phenylamino)nicotinaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Potential to bind to certain receptors, modulating their activity.

    Signal Transduction: Could interfere with signal transduction pathways, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nicotinaldehyde: The parent compound, lacking the phenylamino and methyl substitutions.

    4-Methyl-6-(aminomethyl)nicotinaldehyde: Similar structure but with an aminomethyl group instead of phenylamino.

    6-(Phenylamino)nicotinaldehyde: Lacks the methyl group at the 4-position.

Uniqueness

4-Methyl-6-(phenylamino)nicotinaldehyde is unique due to the specific combination of substituents on the nicotinaldehyde core, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C13H12N2O

Molekulargewicht

212.25 g/mol

IUPAC-Name

6-anilino-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H12N2O/c1-10-7-13(14-8-11(10)9-16)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,14,15)

InChI-Schlüssel

ZECNFHVNZMYGGP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1C=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.